molecular formula C23H10Br2F4N2O4S2 B11668747 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11668747
M. Wt: 678.3 g/mol
InChI Key: UQLRXQAJYDHHPD-UFWORHAWSA-N
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Description

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a substituted benzaldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.

    Bromination and Nitration:

    Trifluoromethylation: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of bromine, nitro, and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

Molecular Formula

C23H10Br2F4N2O4S2

Molecular Weight

678.3 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H10Br2F4N2O4S2/c24-15-6-11(8-19-21(32)30(22(36)37-19)14-3-1-2-13(26)10-14)7-16(25)20(15)35-18-5-4-12(23(27,28)29)9-17(18)31(33)34/h1-10H/b19-8+

InChI Key

UQLRXQAJYDHHPD-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)SC2=S

Origin of Product

United States

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